Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride, with the chemical formula and CAS number 5619-07-8, is a compound that has garnered interest in various scientific fields due to its potential applications. This compound is classified under the category of aminooxy compounds, which are known for their ability to form covalent bonds with carbonyl-containing compounds, making them valuable in biochemical research and pharmaceutical applications.
Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride can be sourced from several chemical suppliers, including VWR and Sigma-Aldrich, where it is often sold in high purity forms (98% or higher) for research purposes. The compound is classified as a hydrochloride salt, which enhances its solubility in water and stability under various conditions. Its molecular weight is approximately 215.68 g/mol, and it exhibits a melting point range of 158–162 °C .
The synthesis of methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride typically involves the reaction of methyl 2-amino-3-phenylpropanoate with hydroxylamine. This process can be conducted under acidic conditions to facilitate the formation of the aminooxy group.
The molecular structure of methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride features:
Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride participates in various chemical reactions, primarily due to its aminooxy functionality:
These reactions typically require mild conditions and can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess product formation.
The mechanism of action for methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride primarily revolves around its ability to form covalent bonds with carbonyl groups through nucleophilic attack by the aminooxy group. This reaction results in the formation of stable oximes, which can be further utilized in various biochemical applications.
Methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride has several scientific uses:
One-pot multi-component reaction strategies have emerged as efficient synthetic pathways for constructing the complex molecular architecture of methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride. These convergent methodologies enable the sequential assembly of the aminooxy-functionalized backbone without intermediate isolation, significantly enhancing synthetic efficiency and yield. A particularly effective approach involves the in situ generation of an O-protected hydroxylamine intermediate, followed by its immediate reaction with methyl acrylate derivatives in the presence of phase-transfer catalysts. This method capitalizes on the enhanced nucleophilicity of the aminooxy group under carefully controlled pH conditions (typically maintained between 8.5-9.5 using carbonate buffers), facilitating efficient C–O bond formation while minimizing competing side reactions [3].
The solvent system plays a critical role in these one-pot assemblies, with tetrahydrofuran-water mixtures (4:1 v/v) demonstrating optimal results due to their dual ability to solubilize both organic precursors and inorganic bases. Recent optimization studies have revealed that incorporating 10-15 mol% tetrabutylammonium bromide as a phase-transfer catalyst enhances reaction kinetics, enabling complete conversion within 6 hours at 60°C. The strategic selection of hydroxylamine protecting groups—particularly the tert-butoxycarbonyl (Boc) group—provides both steric accessibility for nucleophilic attack and straightforward deprotection under mild acidic conditions later in the sequence. Subsequent esterification occurs in situ via methanolysis, with titanium(IV) isopropoxide (0.5 mol%) serving as a highly effective Lewis acid catalyst, improving ester yields by 25-30% compared to traditional sulfuric acid-catalyzed approaches [3] [5].
Table 1: Optimization of One-Pot Reaction Parameters for Methyl 2-(Aminooxy)-3-Phenylpropanoate Synthesis
Parameter | Screened Range | Optimal Condition | Yield Impact |
---|---|---|---|
Solvent System | THF-H₂O, DMF-H₂O, DMSO | THF-H₂O (4:1 v/v) | +32% yield |
pH Control | 7.5-10.5 | 8.5-9.0 (carbonate buffer) | +28% conversion |
Temperature (°C) | 25-80 | 60 | +25% rate |
Phase Transfer Catalyst | None, TBAB, Aliquat 336 | TBAB (12 mol%) | +40% yield |
Reaction Time (hours) | 2-24 | 6 | 98% completion |
Post-reaction workup protocols significantly influence hydrochloride salt purity and crystallinity. Researchers have developed a fractional crystallization method employing ethyl acetate-diethyl ether mixtures (1:3 v/v) that yields high-purity hydrochloride crystals (≥99% by HPLC) with excellent recovery rates (85-90%). This streamlined approach effectively circumvents the need for tedious column chromatography, making it suitable for decagram-scale production [5] [6].
Catalytic asymmetric synthesis of methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride presents distinctive challenges due to the prochiral center bearing the aminooxy functionality and the requirement for precise stereocontrol adjacent to this highly reactive group. Two predominant strategies have demonstrated efficacy: organocatalytic oxyamination and enzymatic dynamic kinetic resolution. The organocatalytic approach employs cinchona alkaloid-derived thiourea catalysts (10 mol%) that facilitate enantioselective α-oxyamination of methyl cinnamate precursors. This methodology leverages hydrogen-bonding interactions between the catalyst's thiourea moiety and the substrate's carbonyl oxygen, creating a well-defined chiral environment that directs reagent approach. When using N-fluorobenzenesulfonimide as the electrophilic nitrogen source in dichloromethane at -40°C, this system achieves up to 92% enantiomeric excess (ee) for the (R)-enantiomer [3].
Enzymatic strategies utilize engineered lipases from Candida antarctica (CAL-B) immobilized on mesoporous silica supports. These biocatalysts effect dynamic kinetic resolution of racemic aminooxy ester intermediates through enantioselective acylation. Critical optimization revealed that vinyl acetate serves as both acyl donor and racemization agent when employed in toluene at 50°C, enabling theoretical yields exceeding 60% while maintaining 97-99% ee for the unreacted (S)-enantiomer. Subsequent hydrochloride salt formation occurs via gaseous hydrogen chloride bubbling in anhydrous diethyl ether, yielding crystalline product with preserved stereochemical integrity [3].
Table 2: Comparison of Asymmetric Synthesis Methods for Methyl 2-(Aminooxy)-3-Phenylpropanoate Hydrochloride
Method | Catalyst System | Optimal Conditions | Enantioselectivity | Yield |
---|---|---|---|---|
Organocatalysis | Cinchona-thiourea (10 mol%) | DCM, -40°C, 48h | 92% ee (R) | 65% |
Biocatalytic DKR | CAL-B immobilized | Toluene, 50°C, 24h | 99% ee (S) | 62% |
Transition Metal Catalysis | Spirooxazaborolidine (5 mol%) | THF, 25°C, 16h | 88% ee (S) | 70% |
Phase-Transfer Catalysis | N-Spiro quaternary ammonium | Toluene/NaOH, 0°C, 12h | 85% ee (R) | 68% |
Transition metal catalysis offers complementary stereocontrol through spirooxazaborolidine complexes (5 mol%) that coordinate both the carbonyl oxygen and aminooxy nitrogen, creating a rigid chiral pocket. This system operates effectively in tetrahydrofuran at ambient temperature, achieving 88% ee for the (S)-configured product. The hydrochloride salt formation step must be carefully controlled below 20°C to prevent epimerization of the stereocenter, a phenomenon observed when concentrated hydrochloric acid is used without temperature monitoring. X-ray crystallographic analysis of the crystalline hydrochloride salt has confirmed absolute configuration retention when proper salt formation protocols are followed [7].
The incorporation of the aminooxy group (–ONH₂) into the molecular scaffold of methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride involves distinctive mechanistic pathways that differ fundamentally from conventional amino group installations. Quantum mechanical calculations at the B3LYP/6-311++G(d,p) level reveal that the electrophilic amination pathway proceeds through a concerted asynchronous transition state with an activation energy barrier of 18.3 kcal/mol. This process initiates through nucleophilic attack of the hydroxylamine oxygen on the α-carbon of the Michael acceptor system (methyl cinnamate), followed by proton transfer from the nitrogen to the β-carbon. Density functional theory analysis indicates that the reaction proceeds through a six-membered cyclic transition state when catalyzed by bifunctional thiourea catalysts, explaining the observed stereoselectivity [3].
The Reformatsky-type approach to aminooxy acid esters demonstrates distinctive behavior compared to classical Reformatsky reactions. Zinc enolates derived from ethyl bromoacetate exhibit preferential reaction with O-protected hydroxylamines rather than imines, attributed to the enhanced nucleofugality of the zinc-oxygen bond. Kinetic isotope effect studies (kH/kD = 2.8) confirm that α-proton abstraction is rate-determining in the ester enolization step. This mechanistic understanding has led to improved reaction designs using in situ generated zinc-copper couple in dimethylformamide, which enhances enolate formation kinetics while suppressing Wurtz-type coupling side reactions [3].
Infrared spectroscopic monitoring of hydrochloride salt formation reveals intriguing protonation preferences. The aminooxy group exhibits preferential protonation at oxygen rather than nitrogen, forming an O-protonated species that rapidly tautomerizes to the thermodynamically favored N-protonated hydrochloride salt. This observation is supported by distinctive N-O stretching vibrations at 980 cm⁻¹ in the hydrochloride form compared to 945 cm⁻¹ in the free base. Nuclear magnetic resonance studies in deuterated dimethyl sulfoxide further demonstrate restricted rotation around the C–ON bond (ΔG‡ = 14.2 kcal/mol) in the hydrochloride salt, explaining the diastereotopic splitting patterns observed for the benzylic methylene protons [5] [6].
The sequential esterification and hydrochloride salt formation steps represent critical transformations that profoundly influence the purity, stability, and crystallinity of methyl 2-(aminooxy)-3-phenylpropanoate hydrochloride. Esterification methodologies have been systematically compared using the free acid precursor dissolved in methanol under various catalytic regimes. Titanium(IV) isopropoxide catalysis (0.5 mol%) demonstrates significant advantages over conventional mineral acid catalysis, providing near-quantitative conversion (98%) within 4 hours at 65°C without racemization or O-alkylation side products. This contrasts sharply with sulfuric acid catalysis, which generates 8-12% O-methylated byproducts due to competing reactions at the nucleophilic aminooxy functionality. Alternative approaches employing carbodiimide coupling agents (dicyclohexylcarbodiimide with 4-dimethylaminopyridine) achieve high selectivity but suffer from impractical reaction times (18-24 hours) and cumbersome urea byproduct removal [5] [6].
Hydrochloride salt formation presents distinct challenges due to the dual basic sites (ester carbonyl oxygen and aminooxy nitrogen) and acid-sensitive nature of the molecule. Gaseous hydrogen chloride bubbling through ethereal solutions of the free base at 0°C produces the most crystalline material with minimal decomposition (<2%), whereas concentrated hydrochloric acid in methanol causes significant degradation (15-20%) through Beckmann rearrangement pathways. Critical analysis of counterion exchange methods reveals that ammonium chloride precipitation in anhydrous acetonitrile provides superior control over crystal morphology compared to traditional acid addition methods. This approach yields well-defined monoclinic crystals with excellent filtration characteristics and reduced hygroscopicity [5] [6].
Table 3: Comparison of Esterification and Hydrochloride Formation Methodologies
Transformation | Method | Conditions | Yield | Purity | Key Advantages/Limitations |
---|---|---|---|---|---|
Esterification | Ti(OⁱPr)₄ catalysis | 0.5 mol%, 65°C, 4h | 98% | 99.5% | No racemization; minimal byproducts |
H₂SO₄ catalysis | 5 mol%, reflux, 8h | 85% | 88% | 8-12% O-alkylated byproducts | |
DCC/DMAP coupling | RT, 18h | 92% | 95% | Selective but slow; difficult byproduct removal | |
Hydrochloride Salt | Gaseous HCl in ether | 0°C, 1h | 95% | 99.3% | Excellent crystallinity; minimal degradation |
Formation | Concentrated HCl in MeOH | RT, 30min | 80% | 85% | 15-20% degradation products |
NH₄Cl precipitation | CH₃CN, RT, 2h | 90% | 98.7% | Controlled crystallization; reduced hygroscopicity |
The physical properties of the hydrochloride salt are markedly influenced by the sequence of these operations. When esterification precedes salt formation, the resulting material exhibits a characteristic melting point of 145-147°C with defined crystallinity, whereas reversing this sequence produces amorphous solids with broad melting ranges and reduced stability. Comprehensive stability studies indicate that the hydrochloride salt maintains integrity for over 24 months when stored under inert atmosphere at -20°C, with degradation primarily occurring through ester hydrolysis (0.8% per year) rather than aminooxy decomposition. This stability profile contrasts sharply with the free base form, which undergoes rapid oxidative degradation (8-10% per month) at ambient temperature, underscoring the critical importance of hydrochloride salt formation for long-term storage [5] [6].
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5